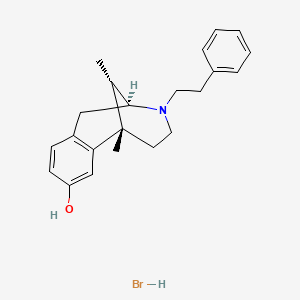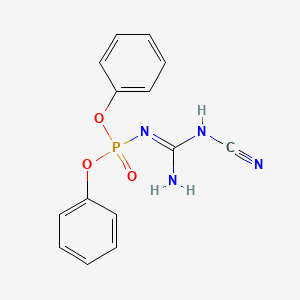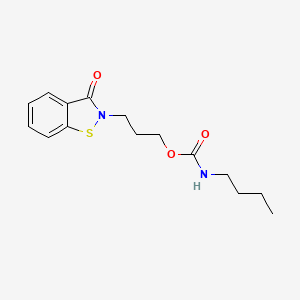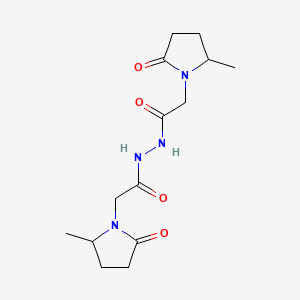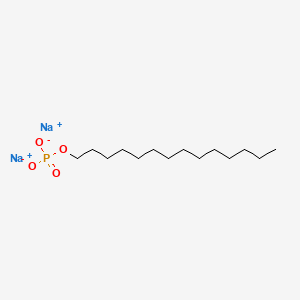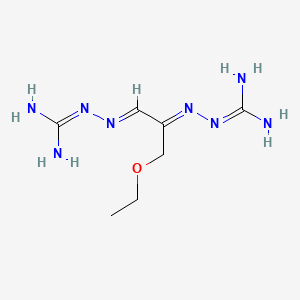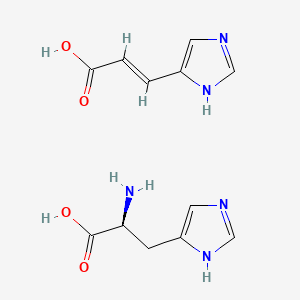
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- is a chemical compound with the molecular formula C12H26O7. It is also known as hexaethylene glycol. This compound is part of the polyethylene glycol family and is characterized by its multiple ether linkages and terminal hydroxyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- typically involves the polymerization of ethylene oxide. The process can be summarized as follows:
Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a catalyst, such as potassium hydroxide, to form polyethylene glycol.
Purification: The resulting polymer is purified through distillation or other purification methods to obtain the desired molecular weight and purity.
Industrial Production Methods
In industrial settings, the production of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- involves large-scale polymerization reactors where ethylene oxide is continuously fed and polymerized. The process is carefully controlled to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides, esters.
Applications De Recherche Scientifique
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of polymers, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways: It can modulate biochemical pathways by altering the solubility and stability of biomolecules.
Comparaison Avec Des Composés Similaires
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- can be compared with other similar compounds, such as:
Tetraethylene glycol: Shorter chain length, different physical properties.
Pentaethylene glycol: Slightly shorter chain length, similar applications but different reactivity.
Octaethylene glycol: Longer chain length, higher molecular weight, different solubility and viscosity.
The uniqueness of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- lies in its specific chain length and the balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
52794-80-6 |
|---|---|
Formule moléculaire |
C18H38O7 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
3-[1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C18H38O7/c1-16(2,25-18(5,6)17(3,4)20)15-24-14-13-23-12-11-22-10-9-21-8-7-19/h19-20H,7-15H2,1-6H3 |
Clé InChI |
CLIPKFOCBNSYQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCCOCCOCCOCCO)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


